![molecular formula C10H9ClF3NOS B2355285 3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-butanone CAS No. 321430-99-3](/img/structure/B2355285.png)
3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-butanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-butanone” is an organic compound containing a pyridine ring, a trifluoromethyl group, a chloro group, a sulfanyl group, and a butanone group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the pyridine ring . The trifluoromethyl group is a strong electron-withdrawing group, which would likely have significant effects on the electronic structure of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the electron-withdrawing trifluoromethyl group and the electron-donating sulfanyl group . The butanone group could potentially undergo nucleophilic addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Sulfides
3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-butanone has been utilized in the synthesis of heterocyclic sulfides. Specifically, its reaction with various halogenated pyridines leads to the efficient formation of unsymmetrical sulfides, providing a pathway for the synthesis of diverse chemical compounds (Chbani et al., 1995).
Chemiluminescence in Organic Chemistry
This compound plays a role in the field of organic chemistry, particularly in chemiluminescence. It's involved in the synthesis of sulfanyl-substituted bicyclic dioxetanes, which exhibit base-induced chemiluminescence. This property is significant for various applications in chemical analysis and molecular imaging (Watanabe et al., 2010).
Development of Thiazole Derivatives
The compound is instrumental in producing thiazole derivatives. When reacted with butane-, phenylmethane-, and benzenethiols in the presence of sodium ethoxide, it forms 5-alkyl(aryl)sulfanyl-4-chloro-3-trichloromethyl-1,2-thiazoles, which have potential applications in medicinal chemistry and materials science (Potkin et al., 2007).
Synthesis of Pyrrol-2-One Derivatives
In the field of heterocyclic chemistry, this compound is used to synthesize pyrrol-2-one derivatives. These derivatives have a wide range of applications, including as potential pharmaceutical agents (Kosolapova et al., 2013).
Role in Sulfur(VI) Chemistry
It has been employed in sulfur(VI) chemistry to study the reductive defluorination processes, leading to a better understanding of sulfur-based compounds' chemical behavior (Gupta & Shreeve, 1987).
In Pesticide Synthesis
This chemical is also pivotal in synthesizing pesticides, particularly in creating pyridine derivatives containing fluorine. Its use in this context underscores its importance in agricultural chemistry (Lu Xin-xin, 2006).
Exploration in Organic Synthesis
The compound is a key player in organic synthesis, especially in the development of pyridinethiones and other nitrogen-containing heterocycles. These compounds have potential applications in drug development and materials science (Hagen et al., 1989).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylbutan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3NOS/c1-5(16)6(2)17-9-8(11)3-7(4-15-9)10(12,13)14/h3-4,6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCNQEAVIYDOML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)SC1=C(C=C(C=N1)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(2S,3S)-3-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2-methylpiperidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2355202.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2355204.png)
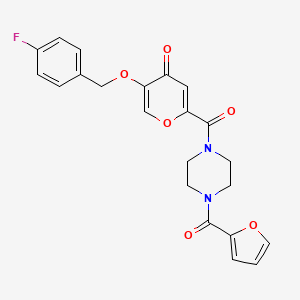
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2355207.png)
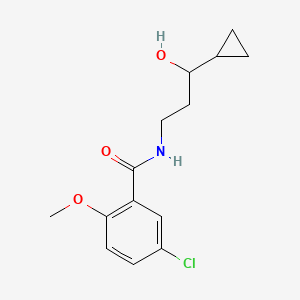
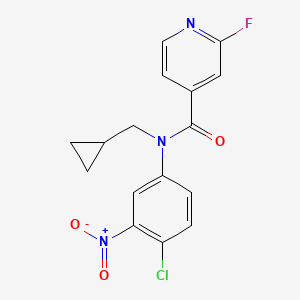
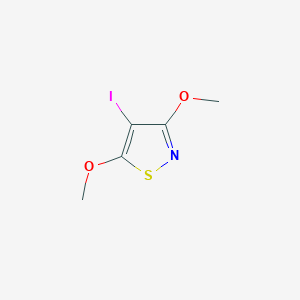

![1-Methyl-4-[(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)methyl]pyrrolidin-2-one](/img/structure/B2355216.png)
![N-[(2-cyanopyridin-3-yl)sulfonyl]-4-(1H-indol-3-yl)butanamide](/img/structure/B2355219.png)
![3-(3-fluorophenyl)-6-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)pyridazine](/img/structure/B2355220.png)
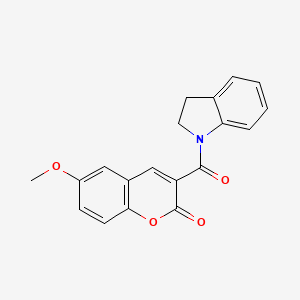

![4-fluoro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2355225.png)
